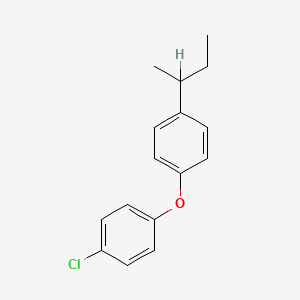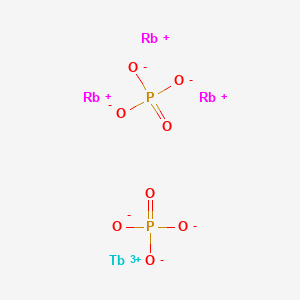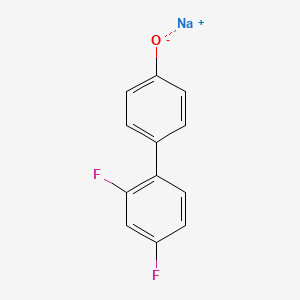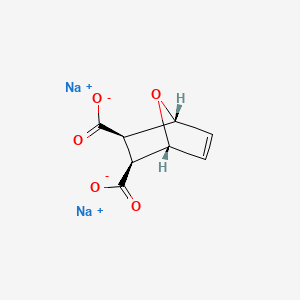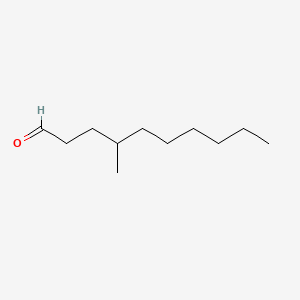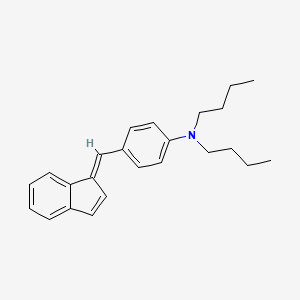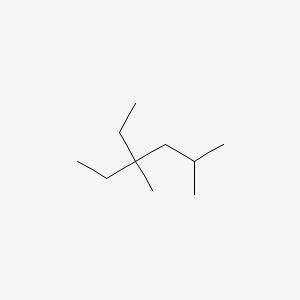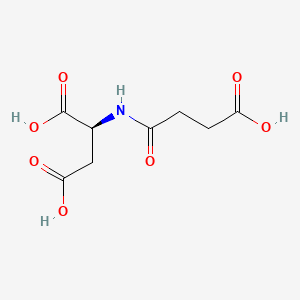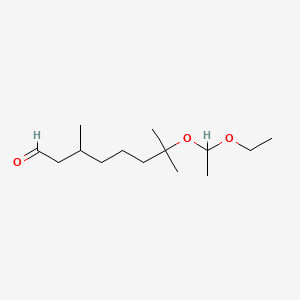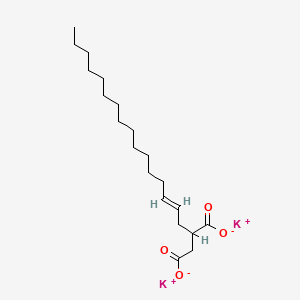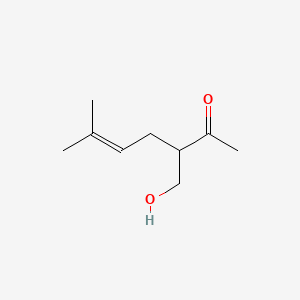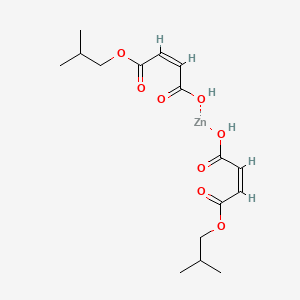
Zinc diisobutyl dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc diisobutyl dimaleate typically involves the reaction of maleic anhydride with isobutanol to form diisobutyl maleate, which is then reacted with zinc acetate to produce this compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves similar steps to the laboratory synthesis but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc diisobutyl dimaleate can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other zinc-containing compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while reduction could produce simpler zinc compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, zinc diisobutyl dimaleate is used as a catalyst in various organic reactions due to its ability to facilitate the formation of complex molecules .
Biology: In biological research, it is studied for its potential role in enzyme inhibition and as a model compound for studying zinc’s biological functions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent .
Industry: Industrially, it is used in the production of polymers and as an additive in coatings and adhesives to enhance their properties .
Mécanisme D'action
The mechanism of action of zinc diisobutyl dimaleate involves its interaction with various molecular targets, including enzymes and proteins. It can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways . The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions .
Comparaison Avec Des Composés Similaires
Zinc diethyldithiocarbamate: Used as a catalyst in polymer synthesis.
Zinc dibutyldithiocarbamate: Known for its role in rubber vulcanization.
Zinc acetylacetonate: Utilized in various organic synthesis reactions.
Uniqueness: Zinc diisobutyl dimaleate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a catalyst and its potential therapeutic properties set it apart from other zinc compounds .
Propriétés
Numéro CAS |
93917-82-9 |
|---|---|
Formule moléculaire |
C16H24O8Zn |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid;zinc |
InChI |
InChI=1S/2C8H12O4.Zn/c2*1-6(2)5-12-8(11)4-3-7(9)10;/h2*3-4,6H,5H2,1-2H3,(H,9,10);/b2*4-3-; |
Clé InChI |
KWXDDEXWGDKIFV-FDGPNNRMSA-N |
SMILES isomérique |
CC(COC(=O)/C=C\C(=O)O)C.CC(COC(=O)/C=C\C(=O)O)C.[Zn] |
SMILES canonique |
CC(C)COC(=O)C=CC(=O)O.CC(C)COC(=O)C=CC(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


